molecular formula C6H13NO3 B13102542 3-(2-Hydroxyethyl)-2-methyloxazolidin-2-ol

3-(2-Hydroxyethyl)-2-methyloxazolidin-2-ol

Cat. No.: B13102542
M. Wt: 147.17 g/mol
InChI Key: ULUMAYMHCPJJMF-UHFFFAOYSA-N
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Description

3-(2-Hydroxyethyl)-2-methyloxazolidin-2-ol is a heterocyclic organic compound that contains an oxazolidine ring. This compound is of interest due to its potential applications in various fields, including pharmaceuticals, agriculture, and materials science. The presence of both hydroxyethyl and methyloxazolidinyl groups in its structure imparts unique chemical properties that make it suitable for diverse applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Hydroxyethyl)-2-methyloxazolidin-2-ol typically involves the reaction of diethanolamine with formaldehyde under acidic or basic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the oxazolidine ring. The reaction conditions, such as temperature and pH, can significantly influence the yield and purity of the final product.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and high yield. The use of catalysts, such as acidic or basic resins, can enhance the reaction rate and selectivity. Additionally, purification steps, including distillation and crystallization, are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-(2-Hydroxyethyl)-2-methyloxazolidin-2-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The oxazolidine ring can be reduced to form the corresponding amine.

    Substitution: The hydroxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of 3-(2-oxoethyl)-2-methyloxazolidin-2-ol.

    Reduction: Formation of 2-methyl-3-(2-aminoethyl)oxazolidine.

    Substitution: Formation of various substituted oxazolidines depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug formulations due to its ability to form stable complexes with various drugs.

    Industry: Utilized in the production of polymers and resins with enhanced mechanical properties.

Mechanism of Action

The mechanism by which 3-(2-Hydroxyethyl)-2-methyloxazolidin-2-ol exerts its effects is primarily through its ability to interact with biological molecules. The hydroxyethyl group can form hydrogen bonds with proteins and nucleic acids, potentially altering their structure and function. Additionally, the oxazolidine ring can interact with enzymes, inhibiting their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Hydroxyethyl)-1,3-oxazolidin-2-one
  • 2-Hydroxyethyl-1,3-oxazolidine
  • 3-(2-Hydroxyethyl)-1H,3H-quinazoline-2,4-dione

Uniqueness

3-(2-Hydroxyethyl)-2-methyloxazolidin-2-ol is unique due to the presence of both hydroxyethyl and methyloxazolidinyl groups, which impart distinct chemical properties. Compared to similar compounds, it offers a balance of reactivity and stability, making it suitable for a wide range of applications.

Properties

Molecular Formula

C6H13NO3

Molecular Weight

147.17 g/mol

IUPAC Name

3-(2-hydroxyethyl)-2-methyl-1,3-oxazolidin-2-ol

InChI

InChI=1S/C6H13NO3/c1-6(9)7(2-4-8)3-5-10-6/h8-9H,2-5H2,1H3

InChI Key

ULUMAYMHCPJJMF-UHFFFAOYSA-N

Canonical SMILES

CC1(N(CCO1)CCO)O

Origin of Product

United States

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